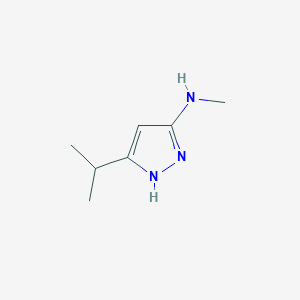

N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

N-methyl-5-propan-2-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5(2)6-4-7(8-3)10-9-6/h4-5H,1-3H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIBLLJCNXFDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

The most common synthetic route for N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine involves the cyclization of hydrazine derivatives with suitable 1,3-dicarbonyl compounds, followed by N-methylation.

Stepwise Procedure

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| a. Formation of Pyrazole Ring | Condensation of hydrazine with a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) | Hydrazine hydrate, reflux, acidic or basic medium | , |

| b. Alkylation at N-1 | Alkylation of the pyrazole nitrogen with isopropyl halides (e.g., isopropyl bromide) | Potassium carbonate, DMF, elevated temperature | , |

| c. N-methylation | Methylation of the nitrogen atom at position 1 | Methyl iodide or dimethyl sulfate, base (e.g., potassium carbonate) |

Research Findings

- Wu et al. (2019) described the synthesis of pyrazole derivatives via cyclization of hydrazine with ethyl acetoacetate, followed by halogenation and reduction steps, which can be adapted for methylation at the nitrogen atom to produce the target compound.

- The use of alkyl halides like methyl iodide or dimethyl sulfate for N-methylation is well-established, providing high yields and regioselectivity.

Direct N-Methylation of Pre-formed Pyrazole Derivatives

Method Overview

This approach involves synthesizing the pyrazole ring first, then selectively methylating the nitrogen atom at position 1.

Procedure

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| a. Pyrazole Synthesis | Cyclization of hydrazine with suitable 1,3-dicarbonyl compounds | Hydrazine hydrate, reflux, acidic/basic medium | , |

| b. N-Methylation | Methylation using methylating agents | Methyl iodide or dimethyl sulfate, potassium carbonate, acetone or DMF solvent | , |

Research Findings

- Wu et al. (2019) demonstrated that methylation of pyrazoles can be efficiently achieved using methyl iodide in the presence of potassium carbonate, yielding the N-methylated product with high purity.

- This method is advantageous for its simplicity and directness, especially when the pyrazole core is already synthesized.

Alternative Synthetic Routes via Multistep Pathways

Method Overview

Multistep pathways involve initial formation of a substituted pyrazole, followed by selective functionalization at specific positions.

Example Route

Research Findings

- Wu et al. (2019) reported that halogenation at the 5-position followed by nucleophilic substitution can introduce the isopropyl group, which is then methylated at the nitrogen to afford the target compound.

Summary of Key Reaction Conditions and Data

| Preparation Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine hydrate + 1,3-diketone | Ethanol or water | Reflux | High | Cyclization under reflux conditions |

| Alkylation | Isopropyl halide | DMF or acetone | Elevated (50-80°C) | Moderate to high | Alkylation at nitrogen or ring position |

| N-Methylation | Methyl iodide or dimethyl sulfate | Acetone or DMF | Room temp to 50°C | High | Regioselective N-methylation |

Notes on Industrial and Laboratory Synthesis

- Avoidance of Toxic Solvents: As per patent literature, replacing pyridine with safer solvents like DMF or acetone is feasible.

- Reaction Optimization: Use of microwave-assisted synthesis or flow chemistry can enhance yield and purity.

- Purification: Recrystallization from ethanol or chromatography techniques are employed for purification.

Research Findings Summary

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine serves as a building block for synthesizing more complex molecules. Its structural features allow for modifications that can lead to derivatives with enhanced properties or activities.

Biology

The compound has been investigated for its potential in:

- Enzyme Inhibition : It can inhibit specific enzymes, impacting metabolic pathways.

- Receptor Binding : The compound may interact with various receptors, influencing signal transduction pathways crucial for cellular functions.

Industry

In industrial applications, this compound is explored for its role in the production of:

- Agrochemicals : It may be utilized in developing pesticides or herbicides.

- Dyes : Its chemical properties allow it to be used in synthesizing colorants.

This compound exhibits diverse biological activities, particularly in antimicrobial and anticancer research.

Anticancer Activity

Research indicates that pyrazole derivatives possess significant anticancer properties. Specifically, this compound has shown cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 15.0 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 12.5 | Cell cycle arrest and apoptosis induction |

| HepG2 (Liver) | 10.0 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders.

Case Studies

Several studies have explored the applications and efficacy of this compound:

- Study on Anticancer Activity :

- Research on Enzyme Inhibition :

- Industrial Application Study :

Mechanism of Action

The mechanism of action of N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s bioactivity and physicochemical properties are influenced by its substituents. Below is a comparison with key analogues:

Key Observations :

- The isopropyl group in the target compound likely improves lipophilicity compared to pyridine-substituted analogues, influencing membrane permeability.

- Phenyl-substituted analogues (e.g., N,N3-Dimethyl-1-phenyl-1H-pyrazol-5-amine) demonstrate increased steric hindrance, which may affect binding affinity in biological targets .

Biological Activity

N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings regarding its biological activity, including detailed data tables and case studies.

Chemical Structure and Properties

This compound features a methyl group at the nitrogen of the pyrazole ring and an isopropyl group at the 5-position, which may influence its biological properties. The structural formula can be represented as follows:

Anticancer Activity

Research has demonstrated that pyrazole derivatives possess significant anticancer properties. This compound has been evaluated in various studies focusing on its cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Against A549 Cells

A study investigated the cytotoxic effects of several pyrazole derivatives, including this compound, on A549 human lung adenocarcinoma cells. The results indicated that this compound exhibited a dose-dependent reduction in cell viability, comparable to standard chemotherapeutic agents such as cisplatin.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 25 | A549 |

| Cisplatin | 15 | A549 |

| Control (DMSO) | >100 | A549 |

This data suggests that this compound has promising potential as an anticancer agent due to its relatively low IC50 value compared to the control.

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied. Its efficacy against various pathogenic microorganisms highlights its potential as an antimicrobial agent.

In Vitro Antimicrobial Evaluation

In vitro studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 | Excellent |

| Escherichia coli | 1.0 | Good |

| Pseudomonas aeruginosa | 2.0 | Moderate |

| Klebsiella pneumoniae | 1.5 | Good |

The results indicate that this compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains, suggesting its potential in treating infections caused by resistant bacteria.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest it may act through the inhibition of key enzymes involved in cell proliferation and survival, particularly in cancer cells. Additionally, its antimicrobial activity may involve disruption of bacterial cell membranes or interference with critical metabolic pathways.

Q & A

Q. Table 1: Example Reaction Conditions

| Precursor | Reagents/Catalysts | Solvent | Yield | Reference |

|---|---|---|---|---|

| Acrylamide derivative | Hydrazine hydrate | Ethanol | 79% | |

| 4-Iodo-pyrazole derivative | CuBr, Cs₂CO₃ | DMSO | 17.9% |

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how are key functional groups identified?

Answer:

Critical techniques include:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- NH stretches (3448–3278 cm⁻¹) confirm amine functionality .

- Aromatic C-H bends (~1600 cm⁻¹) validate pyrazole ring integrity .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 215 for N-cyclopropyl derivatives) .

Advanced: How can conflicting crystallographic data for pyrazole derivatives be resolved using software like SHELX?

Answer:

Conflicts in crystallographic data (e.g., bond lengths, space group assignments) arise from poor-quality crystals or twinning. SHELX software addresses these via:

Q. Example Workflow :

Data scaling : Use SHELXC to merge frames and correct absorption .

Structure solution : SHELXD identifies heavy atoms; SHELXE extends phases .

Refinement : SHELXL adjusts thermal parameters and validates H-bond networks .

Advanced: What methodologies are employed to analyze noncovalent interactions in pyrazole-amine derivatives using computational tools?

Answer:

Noncovalent interactions (e.g., H-bonds, van der Waals forces) are studied via:

- Multiwfn :

- DFT Calculations :

Q. Table 2: Key Noncovalent Interactions in Pyrazole Derivatives

| Interaction Type | Computational Metric | Tool | Reference |

|---|---|---|---|

| H-bonding | Electron density (ρ) | Multiwfn | |

| Steric repulsion | RDG isosurfaces | Multiwfn | |

| π-Stacking | Interaction energy (ΔE) | Gaussian |

Basic: What analytical methods ensure the purity of this compound, and how are they validated?

Answer:

Purity assessment relies on:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities .

- Elemental Analysis : Carbon/hydrogen/nitrogen percentages must match theoretical values (e.g., ±0.4% tolerance) .

- Melting Point : Consistency across batches (e.g., 104–107°C for cyclopropane derivatives) validates crystallinity .

Q. Validation :

- Linearity : Calibration curves (R² > 0.99) for HPLC .

- Repeatability : ≤2% RSD in triplicate measurements .

Advanced: How does the choice of catalyst impact the synthesis efficiency of this compound, and what mechanistic insights support this?

Answer:

Catalysts influence yield and regioselectivity:

- Copper(I) bromide : Facilitates Ullmann-type couplings by stabilizing transition states in aryl-amine bond formation .

- Acetic acid : Protonates intermediates, accelerating cyclization in pyrazole synthesis .

- Mechanistic Studies :

Case Study :

Using CuBr/Cs₂CO₃ increased coupling efficiency from 5% to 17.9% in a cyclopropane derivative synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.